(-)-Verbenone

Descripción general

Descripción

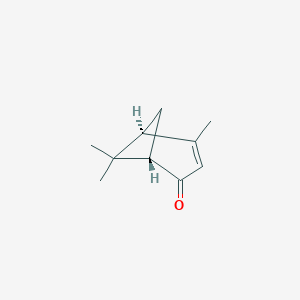

(-)-Verbenone, a bicyclic monoterpene ketone, is a naturally occurring compound found in essential oils of plants such as Rosmarinus officinalis L. (rosemary), Eucalyptus spp., and Pinus spp. Its chemical structure (IUPAC: 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) confers unique stereochemical and bioactive properties, making it a subject of interest in pharmacology, pest management, and organic synthesis .

Under environmental stress (e.g., soil degradation, drought), R. officinalis L. increases this compound production while reducing other major constituents like 1,8-cineole and camphor, suggesting its role as a stress-responsive metabolite . Industrially, this compound is synthesized via oxidation of α-pinene, yielding high optical purity (1R,5R)-(+)-verbenone under controlled conditions .

Métodos De Preparación

La levoverbenona se puede sintetizar mediante la oxidación del terpeno más común α-pineno. Este proceso implica condiciones de reacción específicas para garantizar que se produzca el isómero correcto. Los métodos de producción industrial a menudo implican la extracción de aceites esenciales de plantas como la Romero, donde la levoverbenona se encuentra en altas concentraciones. Los métodos de extracción incluyen la hidrodestilación y la destilación asistida por microondas .

Análisis De Reacciones Químicas

La levoverbenona experimenta varias reacciones químicas, que incluyen:

Reducción: Se puede reducir para formar diferentes isómeros o derivados.

Sustitución: La levoverbenona puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pest Management

Insect Repellent Properties

(-)-Verbenone is primarily recognized for its role as an anti-aggregation pheromone, particularly against bark beetles such as the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis). Research indicates that it effectively reduces beetle attacks on trees, making it a crucial tool in forest management.

Efficacy Studies

- Operational Success : Studies have shown that treatments using this compound pouches or SPLAT (a paste formulation) achieve between 85% to 100% effectiveness in preventing beetle attacks. For instance, SPLAT Verb demonstrated a zero percent mortality rate in treated lodgepole pines compared to untreated controls .

- Dose-Response Relationship : Research indicates that the efficacy of this compound varies with release rates. In controlled experiments, significant reductions in beetle captures were observed at release rates of 1.8 mg/24 h or higher .

| Treatment Type | Efficacy Rate (%) | Notes |

|---|---|---|

| Verbenone Pouches | 85-100% | Effective against mountain pine beetles |

| SPLAT Verb | 100% | Zero mortality in treated trees |

| Standard Treatments | Varies | Dependent on application method |

Fragrance and Flavor Industry

This compound is valued for its aromatic properties and is widely used in the fragrance industry. Its pleasant woody scent enhances perfumes and other scented products.

- Fragrance Applications : It serves as a key ingredient in high-end perfumes, contributing to complex scent profiles.

- Flavoring Agent : In the food industry, it is utilized as a natural flavoring agent, appealing to consumers seeking organic products.

Therapeutic Applications

Research has also explored the potential medicinal properties of this compound. Its anti-inflammatory and antiseptic properties suggest various therapeutic applications.

Case Studies

- Neuroprotective Effects : A study on the anticonvulsant activity of this compound indicated that it significantly increased latency to seizure onset in animal models at doses of 200 mg/kg and above, suggesting potential for treating seizure disorders.

- Antifungal Activity : Novel derivatives of this compound have shown significant antifungal activity against species such as Alternaria solani, achieving up to 92.2% inhibition at specific concentrations.

| Application Type | Study Focus | Key Findings |

|---|---|---|

| Neuroprotective Effects | Seizure Disorders | Increased latency to seizure onset |

| Antifungal Activity | Fungal Inhibition | Up to 92.2% inhibition against Alternaria solani |

Mecanismo De Acción

La levoverbenona ejerce sus efectos principalmente a través de su interacción con el sistema respiratorio. Aumenta el volumen de secreciones en el tracto respiratorio, lo que facilita la expulsión de la mucosidad mediante la tos. Los objetivos moleculares y las vías involucradas incluyen la estimulación de las células productoras de moco y la activación de la acción ciliar en el tracto respiratorio .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Carvone

- Structural Similarity: Both (-)-verbenone and carvone are monoterpene ketones. Carvone exists as (R)-(-)-carvone (spearmint-like odor) and (S)-(+)-carvone (caraway-like odor), differing in stereochemistry.

- Biological Roles: this compound acts as an insect anti-aggregation pheromone in bark beetles (e.g., Dendroctonus ponderosae) . Carvone is primarily a flavoring agent and insect repellent.

- Production Metrics: Parameter this compound Carvone Feedstock α-Pinene Limonene Energy Consumption 15.2 MJ/kg 18.5 MJ/kg Yield Efficiency 78% 65% Data derived from life-cycle assessments (LCAs) of turpentine-derived processes .

Camphor and 1,8-Cineole

- Functional Contrast: In R. officinalis L., camphor and 1,8-cineole dominate under normal growth conditions, while this compound becomes predominant under stress. Compound Concentration (Normal Conditions) Concentration (Stress Conditions) 1,8-Cineole 35–45% 10–15% Camphor 20–25% 5–10% this compound <5% 15–20% Data from rosemary essential oil studies under Mediterranean stress .

Comparison with Functionally Similar Compounds

Piperitone

- Ecological Role: Both this compound and piperitone (p-menth-1-en-3-one) repel coleopteran pests.

- Efficacy: this compound reduces Dendroctonus brevicomis infestations by 60–70% in field trials, while piperitone shows variable results in avocado groves .

Semiochemical Blends (Verbenone Plus)

- Synergy: this compound combined with acetophenone and hexenols (Verbenone Plus) enhances repellency by 85% against D. brevicomis, outperforming standalone this compound .

Verbenone Oxime Esters

- Activity: (E)-verbenone oxime esters exhibit stronger antifungal activity (e.g., Fusarium graminearum: MIC = 12.5 μg/mL) than (Z)-isomers due to spatial orientation of the oxime group .

- Herbicidal Potency : (Z)-isomers show superior inhibition of Amaranthus retroflexus (IC~50~ = 0.8 mM) compared to (E)-isomers (IC~50~ = 1.2 mM) .

Verbenone Hydrazones

- Pharmacokinetics: Hydrazone derivatives (e.g., 3a–3e) have higher lipophilicity (log P = 3.66–5.35) than this compound (log P = 1.97), prolonging anticonvulsant effects in murine models .

Actividad Biológica

(-)-Verbenone, a monoterpene ketone derived from various essential oils, has garnered significant attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-cancer, insecticidal, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one

- Molecular Formula : C_{10}H_{14}O

- Molecular Weight : 150.22 g/mol

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. A notable study investigated the derivative SP-8356, which exhibited significant anti-proliferative effects on liver cancer cells. The mechanism of action involves:

- Induction of Apoptosis : SP-8356 triggered programmed cell death in liver cancer cell lines (Huh-7, Hepa1-6, Hep3B).

- Inhibition of Cell Migration : The compound reduced the mobility and invasion capabilities of cancer cells by modulating metastasis-related genes.

- Pathway Inhibition : The activity was linked to the suppression of NF-κB and MAPK signaling pathways, both crucial in cancer progression .

Table 1: Anti-Cancer Efficacy of SP-8356

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Migration Inhibition (%) |

|---|---|---|---|

| Huh-7 | 10 | 70 | 60 |

| Hepa1-6 | 15 | 65 | 55 |

| Hep3B | 12 | 68 | 58 |

Insecticidal Activity

This compound also exhibits insecticidal properties, particularly against agricultural pests. A study synthesized cantharidin-based verbenone derivatives that were evaluated for their larvicidal activity against the diamondback moth (Plutella xylostella). Key findings include:

- Larvicidal Efficacy : Certain derivatives displayed up to 100% mortality at concentrations as low as 10 mg/L after 96 hours.

- Structure-Activity Relationship : The presence of specific functional groups significantly influenced larvicidal activity. For instance, compounds with double bonds between the verbenone moiety and phenyl rings demonstrated enhanced efficacy .

Table 2: Insecticidal Activity of Verbenone Derivatives

| Compound ID | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| 5a | 100 | 13.3 |

| 5b | 100 | 46.7 |

| 5c | 100 | 100 |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. It has shown promising results against several fungal pathogens:

- Fungicidal Activity : A derivative exhibited growth inhibition percentages of up to 92.2% against Alternaria solani, outperforming commercial fungicides in some cases.

- Mechanism of Action : The antifungal activity is attributed to disruption of cell membrane integrity and interference with cellular respiration .

Table 3: Antifungal Activity of Verbenone Derivatives

| Pathogen | Compound ID | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Alternaria solani | E4n | 92.2 |

| Physalospora piricola | E4n | 80.0 |

| Cercospora arachidicola | E4n | 76.3 |

Case Studies

- Liver Cancer Study : Research involving SP-8356 demonstrated its potential as a therapeutic agent for liver cancer, highlighting its ability to induce apoptosis and inhibit metastasis through specific signaling pathways .

- Agricultural Application : Field trials using verbenone derivatives showed significant reductions in pest populations, suggesting practical applications in sustainable agriculture .

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involved in (-)-verbenone biosynthesis in bark beetles, and how can these pathways be experimentally validated?

- Methodological Approach: Use gas chromatography-mass spectrometry (GC-MS) to analyze hindgut extracts of bark beetles during different colonization phases. Radiolabeled precursor feeding experiments (e.g., with α-pinene) can track metabolic transformations. Reference anatomical structures like the fat body or midgut for enzyme activity assays .

- Data Considerations: Quantify verbenone production rates under varying host conditions (e.g., healthy vs. stressed trees) to assess ecological relevance .

Q. How can researchers accurately measure this compound emission rates in field conditions, and what factors influence these measurements?

- Methodological Approach: Deploy passive adsorbent traps (e.g., Porapak-Q) near beetle-infested trees and analyze captured volatiles via GC-MS. Control for environmental variables (temperature, humidity) and host volatile interference (e.g., ethanol) .

- Data Considerations: Compare emission profiles across beetle life stages (pioneer vs. late-colonizing females) to link production timing to ecological function .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and stability?

- Methodological Approach: Use nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Monitor degradation under UV light via accelerated stability testing .

- Data Considerations: Cross-reference with databases like PubChem or NIST for spectral libraries. Report degradation products (e.g., chrysanthenone) to inform formulation studies .

Advanced Research Questions

Q. How do interspecific differences in bark beetle olfactory receptor sensitivity to this compound explain contradictory field efficacy data?

- Methodological Approach: Conduct electroantennography (EAG) and single-sensillum recordings across species (e.g., Dendroctonus ponderosae vs. Ips typographus). Pair with field trials using standardized verbenone dispensers to correlate neurophysiological responses with behavioral outcomes .

- Data Contradiction Analysis: Meta-analysis of species-specific responses (e.g., primary vs. secondary bark beetles) may resolve efficacy disparities .

Q. What experimental designs optimize this compound’s repellent efficacy in integrated pest management (IPM) while minimizing non-target impacts?

- Methodological Approach: Use factorial designs to test verbenone combined with synergists (e.g., ethanol inhibitors) or adjuvants (e.g., UV protectants). Monitor non-target arthropods via pitfall traps and biodiversity indices .

- Data Considerations: Evaluate spacing of dispensers (e.g., 10 m vs. 20 m intervals) and temporal release kinetics to balance efficacy and cost .

Q. How can in silico modeling predict this compound’s interactions with beetle olfactory proteins, and what validation experiments are critical?

- Methodological Approach: Perform molecular docking studies using crystal structures of odorant-binding proteins (OBPs). Validate predictions via site-directed mutagenesis and competitive binding assays .

- Data Considerations: Compare binding affinities across beetle species to identify conserved vs. divergent receptor interactions .

Q. What mechanisms underlie this compound’s role in interspecific competition among bark beetles, and how can this be tested in multi-species assays?

- Methodological Approach: Establish microcosms with competing beetle species and quantify verbenone-mediated avoidance behaviors. Use isotopic labeling to track resource partitioning under verbenone exposure .

- Data Contradiction Analysis: Analyze trade-offs between verbenone’s repellent effects and potential attraction to predators/parasitoids .

Q. Cross-Disciplinary and Emerging Research Directions

Q. How can this compound research integrate chemical ecology and forestry to address climate-driven shifts in beetle infestations?

- Methodological Approach: Couple long-term forest monitoring datasets with verbenone dispenser deployments under varying climatic conditions (e.g., drought stress). Use geographic information systems (GIS) to map infestation hotspots and verbenone efficacy .

- Data Considerations: Model landscape-scale verbenone release strategies using agent-based simulations .

Q. What novel delivery systems (e.g., nanoparticle carriers) could enhance this compound’s field stability, and what metrics should prioritize their development?

- Methodological Approach: Test encapsulation efficiency and release kinetics of verbenone-loaded nanoparticles in vitro. Field-test formulations using randomized block designs with UV exposure and rainfall controls .

- Data Considerations: Prioritize metrics like half-life extension, cost-effectiveness, and biodegradability .

Propiedades

IUPAC Name |

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035620 | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-01-6 | |

| Record name | (S)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoverbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoverbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | l-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOVERBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.